Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride
Description
This compound is a racemic mixture of a sulfonated thieno-pyrrolidine derivative conjugated with an acetic acid moiety and formulated as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₄S, with a molecular weight of 195.65 g/mol (CAS: EN300-396764) . The structure features a hexahydrothieno[2,3-c]pyrrole core with a 1,1-dioxo (sulfone) group, an acetic acid side chain, and a hydrochloride counterion.
Properties
Molecular Formula |
C8H14ClNO4S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
OLHQMWFLRXLOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves multiple steps. The key steps include the formation of the thieno[2,3-c]pyrrole ring system and the subsequent introduction of the acetic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fused thieno-pyrrolidine system, sulfone group, and hydrochloride salt form. Below is a detailed comparison with analogous compounds from literature and catalogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Core Heterocycle: The target compound’s thieno-pyrrolidine system (sulfur-containing) contrasts with pyrrolo-pyridazine (nitrogen-rich, ) or pyrrolo-oxazole (oxygen-containing, ).
Functionalization: The acetic acid moiety and hydrochloride salt distinguish it from non-ionic analogs (e.g., ’s carbamate). This increases water solubility, making it suitable for aqueous reaction conditions . The sulfone group (1,1-dioxo) provides metabolic stability compared to thioether analogs, a feature shared with ’s compound but absent in other entries .
Stereochemistry: The racemic nature (rac-) contrasts with enantiomerically pure analogs like the (3αS,6αS)-configured thieno-pyrrolidine (). Racemates may require chiral resolution for pharmacological applications .
Biological Activity
Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride, identified by its CAS number 2138055-74-8, is a complex organic compound notable for its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its interactions with biological targets, therapeutic implications, and relevant research findings.
Molecular Structure
The molecular formula of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is C₈H₁₄ClNO₄S. Its structure features a thieno[2,3-c]pyrrole ring system combined with an acetic acid moiety. The presence of dioxo functional groups enhances its reactivity and interaction with various biological targets .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 255.72 g/mol |
| Purity | 95% |
| Storage Temperature | 4°C |
The biological activity of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications.
Pharmacological Studies
Preliminary studies indicate that this compound may exhibit a range of pharmacological effects. However, detailed pharmacological data remains limited. Interaction studies typically involve assessing how the compound affects biological targets such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at certain receptor sites.
Case Studies
While comprehensive clinical studies are still needed, initial findings suggest promising avenues for research. For instance:
- Antimicrobial Activity : In vitro studies have shown that derivatives of thieno[2,3-c]pyrrole compounds exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation in animal models.
Comparative Analysis with Similar Compounds
The unique structure of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride distinguishes it from similar compounds. Below is a comparative analysis highlighting structural similarities and potential biological activities.
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-(3-Methylbut-2-enamido)acetic acid | Contains acetic acid moiety | 0.80 |
| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | Dioxo pyrrole derivative | 0.73 |
| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | Similar dioxo functionality | 0.70 |
| 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoic acid | Longer carbon chain with dioxo group | 0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
